molecular formula C16H23BrN2OS B12622738 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide

4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide

Cat. No.: B12622738
M. Wt: 371.3 g/mol
InChI Key: CKZPWBFWSZLOGE-UHFFFAOYSA-N
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Description

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an ethoxy group, and a phenyl group substituted with a 2-methylbutan-2-yl group, making it a subject of study in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and phenyl groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl bromide in the presence of a base.

    Substitution with the Phenyl Group: This can be done through electrophilic aromatic substitution reactions, using reagents like bromobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium ethoxide, ethyl bromide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole compounds.

Scientific Research Applications

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine
  • 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride

Uniqueness

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a thiazole ring structure and various substituents, is being investigated for its antimicrobial, anticancer, and other therapeutic properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C16H23BrN2OS, with a molecular weight of 371.3 g/mol. Its IUPAC name is 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide. The compound features a thiazole ring and an ethoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H23BrN2OS
Molecular Weight371.3 g/mol
IUPAC Name4-[2-ethoxy-5-(tert-pentyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
InChI KeyCKZPWBFWSZLOGE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to participate in various biochemical pathways, potentially modulating enzyme activities that influence cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM against these pathogens .

Table: Antimicrobial Activity of Related Thiazole Compounds

CompoundTarget BacteriaMIC (μM)
Schiff Base DerivativeStaphylococcus aureus15.625 - 62.5
Schiff Base DerivativeEnterococcus faecalis62.5 - 125
4-Aminothiazole DerivativeMycobacterium tuberculosisNot specified

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that specific aminothiazole compounds demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma), with IC50 values indicating effective cytotoxicity at low concentrations .

Table: Anticancer Activity of Thiazole Compounds

CompoundCancer Cell LineIC50 (µM)
N-(substituted)-thiazol-2-amineHepG2<10
N-(substituted)-thiazol-2-aminePC12<10

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against biofilms formed by Staphylococcus aureus. The results indicated that certain compounds exhibited significant biofilm inhibition, outperforming standard antibiotics like ciprofloxacin .
  • Anticancer Potential : Another investigation focused on the anticancer properties of aminothiazole derivatives, revealing promising results against breast cancer cell lines with IC50 values under 1 µM .

Properties

Molecular Formula

C16H23BrN2OS

Molecular Weight

371.3 g/mol

IUPAC Name

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C16H22N2OS.BrH/c1-5-16(3,4)11-7-8-14(19-6-2)12(9-11)13-10-20-15(17)18-13;/h7-10H,5-6H2,1-4H3,(H2,17,18);1H

InChI Key

CKZPWBFWSZLOGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC)C2=CSC(=N2)N.Br

Origin of Product

United States

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